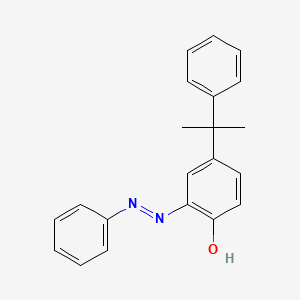
4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group substituted with a 1-methyl-1-phenylethyl group and a phenylazo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol typically involves the azo coupling reaction. This reaction is carried out by reacting a diazonium salt with a phenol derivative. The diazonium salt is prepared by diazotizing an aromatic amine with nitrous acid. The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale azo coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the azo group can participate in redox reactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Methyl-1-phenylethyl)phenol: Lacks the azo group, making it less reactive in redox reactions.
2-(Phenylazo)phenol: Lacks the 1-methyl-1-phenylethyl group, affecting its steric and electronic properties.
Uniqueness
4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol is unique due to the combination of the phenol, 1-methyl-1-phenylethyl, and phenylazo groups
Eigenschaften
CAS-Nummer |
61827-72-3 |
|---|---|
Molekularformel |
C21H20N2O |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-phenyldiazenyl-4-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C21H20N2O/c1-21(2,16-9-5-3-6-10-16)17-13-14-20(24)19(15-17)23-22-18-11-7-4-8-12-18/h3-15,24H,1-2H3 |
InChI-Schlüssel |
GVMFWMBAYSJHFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


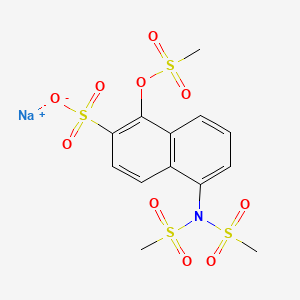

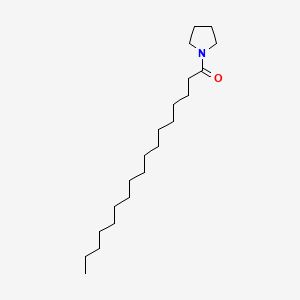
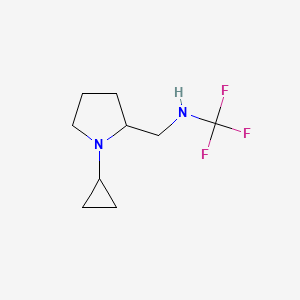
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)



![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)
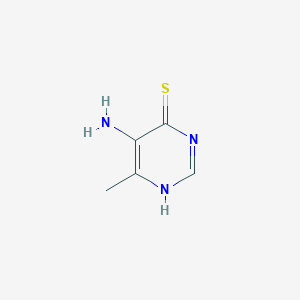

![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)
![2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13947354.png)

